molecular formula C19H18BrNO2 B1375545 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1399183-27-7

1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B1375545
CAS RN: 1399183-27-7
M. Wt: 372.3 g/mol
InChI Key: YAMWPHXTYUYVHC-UHFFFAOYSA-N
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Description

“1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic compound. It’s related to the class of compounds known as spiro compounds, which are characterized by their unique structure where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of “1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is complex. It contains a spiro[isobenzofuran-1,4’-piperidin] core, which is a type of spiro compound where an isobenzofuran ring and a piperidin ring share a single atom .

Scientific Research Applications

Sigma Receptor Binding Properties

1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its related compounds have been extensively studied for their binding properties to sigma receptors. It's been found that these compounds, particularly those with a cyano group in position 3 of the spirocycle, show high sigma(1) receptor affinity and selectivity. Among them, 1'-benzyl-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine]-3-carbonitrile represents a potent sigma(1) receptor ligand with a Ki value of 1.54 nM and a sigma(1)/sigma(2) selectivity ratio of 1030 (Maier & Wünsch, 2002). Additionally, specific substitutions at the nitrogen atom and the group X in position 3 have been explored to optimize sigma(1)-receptor affinity and selectivity (Maier & Wünsch, 2002).

Chemo-, Regio- and Stereoselective Synthesis

These compounds are also at the forefront of synthetic chemistry, particularly in the context of multi-component, 1,3-dipolar cycloaddition reactions. This approach allows for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles, providing a versatile toolkit for the development of complex molecular architectures (Rajesh, Bala, & Perumal, 2012).

Radioisotope Labeling for Imaging Agents

The potential for radioisotope labeling of these compounds has been explored, notably in the synthesis and evaluation of 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] as a potential SPECT tracer for imaging sigma1 receptors. This research demonstrates the compound's specificity in binding to sigma1 receptors, a critical factor for its application in imaging studies (Chen et al., 2010).

Subtype Selective Histamine-3 Receptor Antagonists

The structural framework of these compounds has also been utilized in the development of high affinity and selective histamine-3 receptor (H3R) antagonists. This research provides insights into the pharmacological potential of these compounds beyond sigma receptor modulation (Dandu et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . It is involved in various cellular functions, including ion channel modulation, cell differentiation and survival, and synaptic plasticity .

Mode of Action

1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand . It has extraordinarily high σ1/σ2 selectivity (>1100), indicating its strong affinity for the σ1 receptor .

Biochemical Pathways

The σ1 receptor is known to interact with various types of ion channels, including k+, ca2+, and na+ channels . Therefore, it can be inferred that 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may influence these ion channels and their associated signaling pathways.

Pharmacokinetics

It is known that the compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .

Result of Action

The compound displays analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that it acts as a σ1 receptor antagonist . .

Biochemical Analysis

Biochemical Properties

1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with sigma (σ) receptors, particularly σ2 receptors, which are involved in several cellular processes including cell proliferation and apoptosis . The compound’s interaction with these receptors suggests its potential use in developing diagnostic and therapeutic tools for diseases such as cancer and Alzheimer’s disease . The nature of these interactions involves binding to the receptor sites, which can modulate the receptor’s activity and influence downstream signaling pathways.

Cellular Effects

The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with σ2 receptors can lead to changes in cell proliferation rates and apoptosis, which are critical processes in cancer biology . Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell cycle regulation and metabolic pathways, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects through specific binding interactions with biomolecules. The compound binds to σ2 receptors, which can result in either inhibition or activation of these receptors . This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. Additionally, high doses of the compound can result in adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with σ2 receptors can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Enzymes involved in the compound’s metabolism may include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many synthetic compounds.

Transport and Distribution

The transport and distribution of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and its affinity for certain tissues can influence its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity, making it an important factor in its biochemical analysis.

properties

IUPAC Name

1'-benzyl-6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMWPHXTYUYVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(C=C(C=C3)Br)C(=O)O2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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